Sodium dichloro-s-triazinetrione dihydrate

CAS No.: 51580-86-0

Cat. No.: VC2278498

Molecular Formula: C3H4Cl2N3NaO5

Molecular Weight: 255.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51580-86-0 |

|---|---|

| Molecular Formula | C3H4Cl2N3NaO5 |

| Molecular Weight | 255.97 g/mol |

| IUPAC Name | sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;dihydrate |

| Standard InChI | InChI=1S/C3HCl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h(H,6,9,10);;2*1H2/q;+1;;/p-1 |

| Standard InChI Key | PYILKOIEIHHYGD-UHFFFAOYSA-M |

| SMILES | C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |

| Canonical SMILES | C1(=O)[N-]C(=O)N(C(=O)N1Cl)Cl.O.O.[Na+] |

Introduction

| Parameter | Information |

|---|---|

| Chemical Name | 1,3-Dichloro-s-triazine-2,4,6(1H,3H,5H)-trione sodium salt dihydrate |

| Common Names | Sodium dichloroisocyanurate dihydrate, SDIC dihydrate |

| Trade Names | ACL 60, CDB 60, CDB 63 |

| CAS Registry Number | 51580-86-0 |

| Chemical Family | Halogenated triazines |

Chemical Properties and Structure

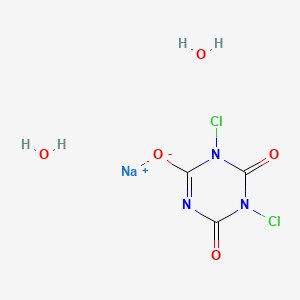

Sodium dichloro-s-triazinetrione dihydrate has a unique molecular structure characterized by a triazine ring with two chlorine atoms attached to it. This structure is responsible for its stability and efficacy as a disinfectant. The compound contains 56% available chlorine content, slightly less than its anhydrous counterpart which contains 62% .

Physical Properties

The physical properties of sodium dichloro-s-triazinetrione dihydrate contribute significantly to its utility in various applications:

| Property | Value |

|---|---|

| Physical State | White solid |

| Odor | Bleach-like |

| Molecular Weight | 256 g/mol |

| Available Chlorine Content | 56% |

| Solubility in Water | Highly soluble |

| NFPA Hazard Rating | Class 1 (lower hazard than anhydrous form) |

| pH (1% solution) | Slightly acidic |

Molecular Structure

The molecular structure of sodium dichloro-s-triazinetrione dihydrate features a triazine ring with alternating nitrogen and carbon atoms. The carbon atoms are bonded to oxygen atoms, forming carbonyl groups, while two of the nitrogen atoms are bonded to chlorine atoms. The sodium ion is associated with the third nitrogen, and the whole complex includes two water molecules of crystallization.

Synthesis and Production

Sodium dichloro-s-triazinetrione dihydrate is synthesized through the chlorination of cyanuric acid. This process involves the reaction of elemental chlorine with cyanuric acid in an alkaline environment to produce dichloroisocyanuric acid, which is then converted into the dihydrate form through the addition of sodium hydroxide and subsequent hydration.

Manufacturing Process

The industrial synthesis of sodium dichloro-s-triazinetrione dihydrate typically follows these steps:

-

Cyanuric acid is produced through the thermal decomposition of urea

-

The cyanuric acid is reacted with chlorine gas in the presence of sodium hydroxide

-

The resulting dichloroisocyanuric acid is converted to its sodium salt

-

The product undergoes crystallization and hydration to form the dihydrate

-

Final processing includes drying, milling, and packaging

In industrial settings, careful monitoring of reaction conditions is crucial to ensure complete conversion of reactants. The resulting product undergoes crystallization and drying processes to achieve the desired purity and physical form.

Chemical Reactions and Mechanism of Action

The efficacy of sodium dichloro-s-triazinetrione dihydrate as a disinfectant stems from its chemical behavior in aqueous solutions. Understanding these reactions is crucial for appreciating its applications and limitations.

Reactions in Water

When sodium dichloro-s-triazinetrione dihydrate dissolves in water, it undergoes hydrolysis to produce hypochlorous acid (HOCl) and the sodium salt of cyanuric acid:

This reaction is the key to its disinfection properties, as hypochlorous acid is a potent antimicrobial agent. The formation of hypochlorous acid allows the compound to effectively sanitize water and surfaces by oxidizing organic matter and inactivating microorganisms.

Comparative Chlorine Liberation

One of the advantages of sodium dichloro-s-triazinetrione dihydrate is its efficient chlorine liberation compared to other chlorinating agents:

| Chlorinating Agent | Molecular Weight (g/mol) | Moles of Cl₂ Released per Mole | Chlorine Efficiency |

|---|---|---|---|

| Sodium dichloro-s-triazinetrione dihydrate | 256 | 2 | High |

| Sodium hypochlorite (bleach) | 74.5 | 1 | Medium |

| Calcium hypochlorite | 142.98 | 2 | High |

One mole of sodium dichloro-s-triazinetrione dihydrate (256 g) is able to liberate two moles of Cl₂ in water, making it a highly efficient chlorine donor. By comparison, one mole of bleach (NaClO, 74.5 g) yields only one mole of Cl₂ in water .

Applications

The versatility of sodium dichloro-s-triazinetrione dihydrate has led to its widespread use across multiple industries and applications, particularly where effective disinfection is required.

Water Treatment

In water treatment applications, sodium dichloro-s-triazinetrione dihydrate serves as an effective sanitizer due to its stable chlorine release profile. It is particularly valuable for:

-

Municipal water treatment systems

-

Well water disinfection

-

Emergency water purification

-

Industrial water treatment

The compound is effective at destroying contaminants in water such as those found in organic waste, providing excellent water clarity while maintaining a chlorine residual that continues to protect against recontamination .

Swimming Pool and Spa Maintenance

Sodium dichloro-s-triazinetrione dihydrate is extensively used in swimming pool and spa maintenance for several reasons:

-

It provides a residual level of free available chlorine to kill disease-causing organisms

-

It contributes cyanuric acid, which stabilizes free chlorine against degradation by sunlight

-

It is completely soluble in water with no calcium content

-

It doesn't contribute to scaling, making it suitable for use in pools and spas with hard water

-

It may slightly reduce pH and total alkalinity, which can be beneficial in certain water conditions

When the recommended level of cyanuric acid is maintained (usually within 30-50 ppm), it slows down the degradation of free chlorine by sunlight, enabling the free chlorine to last 3-4 times longer than unstabilized free chlorine .

Disinfection Applications

Beyond water treatment, sodium dichloro-s-triazinetrione dihydrate finds applications in various disinfection scenarios:

-

Healthcare facilities - sanitizing surfaces, equipment, and instruments

-

Food processing industry - ensuring food safety by eliminating harmful microorganisms

-

Public spaces - disinfecting schools, offices, and recreational facilities

-

Household cleaning products - incorporated into cleaning tablets, powders, and solutions

Its broad-spectrum efficacy against bacteria, viruses, and fungi makes it an indispensable tool in maintaining cleanliness and hygiene in diverse settings .

| Hazard | Precaution |

|---|---|

| Fire risk | Not flammable but may cause fire on contact with combustibles |

| Toxic gas production | May produce poisonous gases in fire situations |

| Respiratory irritation | Avoid inhalation of dust; use in well-ventilated areas |

| Skin and eye irritation | Wear appropriate protective equipment |

| Chemical incompatibility | Keep away from acids, reducing agents, and organic materials |

Health Effects and First Aid

Exposure to sodium dichloro-s-triazinetrione dihydrate can cause various health effects that necessitate immediate action:

-

Dust inhalation can be irritating to eyes, nose, and throat, potentially causing coughing or difficult breathing

-

If inhaled, victims should be moved to fresh air; artificial respiration may be required if breathing has stopped

-

The solid form can irritate skin and eyes and is harmful if swallowed

-

Contaminated clothing and shoes should be removed, and affected areas flushed with plenty of water

Comparison with Other Chlorine-Based Disinfectants

Understanding how sodium dichloro-s-triazinetrione dihydrate compares to other chlorine-based disinfectants helps in selecting the appropriate product for specific applications.

Replacement Ratio

When substituting sodium dichloro-s-triazinetrione dihydrate for sodium hypochlorite (bleach), the following calculation can be used:

If m is the mass of NaClO (sodium hypochlorite) being used, the equivalent mass (m') of sodium dichloro-s-triazinetrione dihydrate would be:

m' = 1.71 × m

This calculation accounts for the difference in molecular weight and chlorine liberation potential between the two compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume